molecular formula C12H14N2O2 B13534199 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B13534199
M. Wt: 218.25 g/mol
InChI Key: PMGZJMOWYVYJAU-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . Another method involves the condensation of substituted ortho-phenylenediamines with carboxylic acids under harsh conditions with strong acids at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific isobutyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(2-methylpropyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)6-14-7-13-10-5-9(12(15)16)3-4-11(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,16)

InChI Key

PMGZJMOWYVYJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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